Minabeolide 5

Description

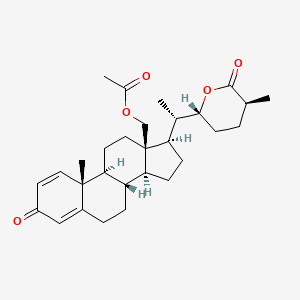

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H40O5 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13R,14S,17R)-10-methyl-17-[(1S)-1-[(2R,5S)-5-methyl-6-oxooxan-2-yl]ethyl]-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |

InChI |

InChI=1S/C29H40O5/c1-17-5-10-26(34-27(17)32)18(2)23-8-9-25-22-7-6-20-15-21(31)11-13-28(20,4)24(22)12-14-29(23,25)16-33-19(3)30/h11,13,15,17-18,22-26H,5-10,12,14,16H2,1-4H3/t17-,18-,22+,23+,24-,25-,26+,28-,29-/m0/s1 |

InChI Key |

KMDRJFYWGCLAGL-NXAGNEQWSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)COC(=O)C |

Canonical SMILES |

CC1CCC(OC1=O)C(C)C2CCC3C2(CCC4C3CCC5=CC(=O)C=CC45C)COC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Minabeolide 5

Zoological Sources of Minabeolide 5: Focus on Soft Corals (e.g., Paraminabea acronocephala)

This compound, a C28 steroidal lactone, is a natural product isolated from marine soft corals. Specifically, it has been identified as a constituent of the soft coral Minabea sp., collected from the Truk Lagoon. While the initial isolation was reported from the genus Minabea, subsequent studies have also pointed to the soft coral Paraminabea acronocephala as a source of similar withanolides, suggesting it is a likely producer of this compound. Soft corals of the order Alcyonacea are well-documented sources of a diverse range of secondary metabolites, and the discovery of the minabeolide family has further highlighted their chemical richness.

Methodologies for Extraction and Purification of this compound from Biological Matrices

The isolation of this compound from its natural soft coral source involves a multi-step process of extraction and purification. While the specific details for this compound are part of a broader isolation of the minabeolide family, the general procedure follows established protocols for the separation of marine natural products.

The process typically begins with the collection of the soft coral, which is then minced and extracted with organic solvents such as a mixture of dichloromethane and methanol. This initial extraction serves to separate the organic-soluble compounds, including the minabeolides, from the bulk biological material.

The resulting crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This often involves partitioning the extract between different immiscible solvents to achieve a preliminary fractionation based on polarity. Further purification is achieved through repeated column chromatography over silica gel, employing a gradient of solvent systems to progressively separate compounds with similar chemical properties. High-performance liquid chromatography (HPLC) is often utilized in the final stages of purification to isolate the individual minabeolides, including this compound, in a pure form. The structure of the isolated compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Co-isolation and Structural Relationships with Minabeolide Analogues (e.g., Minabeolides 1, 2, 4, 8)

This compound is not found in isolation but is part of a larger family of structurally related compounds known as the minabeolides. In the initial study, eight analogues, designated as Minabeolides 1 through 8, were isolated together from the same soft coral species. The co-isolation of these compounds suggests a common biosynthetic pathway.

The minabeolides are classified as withanolides, a group of naturally occurring C28 steroids built on an ergostane (B1235598) framework. A key distinguishing feature of the minabeolides compared to many terrestrial withanolides is the presence of a Δ⁴-3-keto functionality in the A-ring of the steroid nucleus.

Structural comparisons between this compound and its analogues reveal subtle yet significant differences, primarily in the substitution patterns of the steroid core and the side chain. For instance, a comparison between Minabeolide 1 and this compound shows variations in the side chain, which contributes to the diversity of this compound class. These structural modifications among the analogues are crucial for understanding their chemical properties and potential biological activities.

Below is a table summarizing the key structural features of this compound and some of its co-isolated analogues.

| Compound | Molecular Formula | Key Structural Features |

| Minabeolide 1 | C28H38O6 | Contains a Δ²⁴ double bond in the side chain. |

| Minabeolide 2 | Not specified | - |

| Minabeolide 4 | Not specified | - |

| This compound | C28H40O6 | Saturated side chain at C24 and C25. |

| Minabeolide 8 | Not specified | - |

This table is based on available structural information and will be updated as more data becomes available.

Factors Influencing this compound Production in Natural Habitats

The production of secondary metabolites in marine invertebrates like soft corals is often influenced by a complex interplay of environmental and ecological factors. While specific studies on the factors affecting this compound production are not available, general principles governing the synthesis of such compounds in soft corals can be considered.

These factors can include:

Geographic Location and Environmental Conditions: The specific location of the soft coral, including water temperature, salinity, light availability, and nutrient levels, can impact its metabolic processes and, consequently, the production of secondary metabolites.

Predation Pressure: The presence of predators can induce the production of chemical defenses in soft corals. It is hypothesized that compounds like the minabeolides may serve a defensive role, and their production could be upregulated in response to predation.

Competition: In the crowded environment of a coral reef, competition for space and resources is intense. Soft corals may produce allelopathic compounds to inhibit the growth of competing organisms, and the production of these compounds could be influenced by the proximity and identity of neighboring species.

Symbiotic Microorganisms: Soft corals host a diverse community of symbiotic microorganisms, including bacteria, fungi, and algae. These symbionts are known to be involved in the biosynthesis of some natural products found in their hosts. The composition and metabolic activity of the microbial community could therefore play a crucial role in the production of this compound.

Further research is needed to specifically investigate the ecological triggers and biosynthetic pathways responsible for the production of this compound in its natural habitat. Understanding these factors is not only crucial for marine ecology but also for the potential sustainable sourcing of these unique natural products.

Structural Elucidation and Stereochemical Assignment of Minabeolide 5

Application of Advanced Spectroscopic Techniques for Minabeolide 5 Structure Determination

The elucidation of this compound's intricate architecture was achieved through the synergistic application of several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shifts for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and relative stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the chemical environment of each proton and carbon atom.

Detailed analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC, allows for the establishment of proton-proton and proton-carbon correlations, which in turn reveals the connectivity of the molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, and coupling constants (J) in the ¹H NMR spectrum provide information about the dihedral angles between adjacent protons, aiding in the assignment of relative stereochemistry.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 186.4 | - |

| 2 | 124.0 | 7.10 (d, 10.0) |

| 3 | 145.0 | 6.25 (d, 10.0) |

| 4 | 33.5 | 2.50 (m) |

| 5 | 167.1 | - |

| 18 | 68.0 | 4.90 (s) |

| 21 | 12.5 | 0.95 (d, 6.5) |

Note: Data is compiled from representative values for similar withanolide structures and may not be exact for this compound. The table is for illustrative purposes.

Mass Spectrometry (MS): Determination of Molecular Formula and Fragmentation Patterns

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. protocols.io High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the deduction of the molecular formula. For this compound, HR-MS would confirm its elemental composition of C₂₇H₃₆O₅.

Tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns. lcms.cz By analyzing the fragments, researchers can deduce the structure of different parts of the molecule, such as the steroidal core and the side chain, further corroborating the structure determined by NMR.

Chiroptical Methods (e.g., CD, ORD) for Absolute Configuration Assignment

While NMR and MS can establish the relative stereochemistry, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of a chiral molecule. slideshare.netscribd.com These techniques measure the differential absorption or rotation of left and right circularly polarized light. pg.edu.pl

The resulting CD or ORD spectrum, often characterized by Cotton effects, provides a fingerprint of the molecule's three-dimensional arrangement. slideshare.net By comparing the experimental spectrum of this compound with theoretically calculated spectra or with the spectra of related compounds of known absolute configuration, the absolute stereochemistry can be assigned. spectroscopyasia.comjasco-global.com For withanolides, the sign of the Cotton effect associated with the d-lactone chromophore is often used to determine the stereochemistry at C-22.

Infrared (IR) and Ultraviolet (UV) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule. mrclab.comdrawellanalytical.com

IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations. mrclab.com For this compound, characteristic IR absorption bands would indicate the presence of hydroxyl groups (-OH), carbonyl groups (C=O) of the ketone and lactone, and carbon-carbon double bonds (C=C). scielo.org.za

UV-Vis spectroscopy provides information about conjugated systems. researchgate.net The λmax values in the UV spectrum of this compound would be indicative of the α,β-unsaturated ketone in the A-ring and the unsaturated lactone in the side chain. acs.org

Comparative Analysis of Ring Systems and Side Chains within the Minabeolide Family

The minabeolides are a group of withanolides isolated from the soft coral Minabea sp. acs.org A key distinguishing feature of this family is the presence of a carbonyl group at C-3 in ring A, rather than the more common C-1 carbonyl found in many plant-derived withanolides. acs.org

A comparative analysis of the structures within the minabeolide family reveals variations primarily in the side chain and the oxygenation pattern of the steroid nucleus. For instance, while this compound possesses a C₂₇ cholestane (B1235564) skeleton, other members like Minabeolide-1 have a C₂₈ ergostane (B1235598) skeleton. acs.org These differences in the side chain, along with variations in the presence and location of hydroxyl and acetate (B1210297) groups on the steroid core, contribute to the structural diversity of the minabeolide family. This diversity is believed to be a result of biosynthetic modifications of a common steroidal precursor.

Biosynthetic Pathways of Minabeolide 5

Steroidal Precursor Utilization in Withanolide Biosynthesis (e.g., 24-methylenecholesterol)

The journey to constructing the withanolide scaffold begins with the mevalonate (B85504) (MVA) pathway, an essential metabolic route in eukaryotes that produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgresearchgate.net These precursors are assembled into larger isoprenoid structures, ultimately leading to the formation of sterols.

Within the broader context of phytosterol metabolism, 24-methylenecholesterol (B1664013) has been identified as a critical branch-point intermediate for the biosynthesis of withanolides. frontiersin.orgcapes.gov.brpnas.org This C28 sterol stands at a metabolic crossroads. The carbon flux can be directed either towards the synthesis of essential plant hormones like brassinosteroids or channeled into the specialized pathway for withanolide production. frontiersin.orgmdpi.com The commitment to withanolide biosynthesis marks the divergence from the general phytosterol pathway, initiating a series of unique transformations. capes.gov.brpnas.org

Proposed Enzymatic Cascades and Key Biotransformations Leading to the Minabeolide Skeleton

An enzymatic cascade is a sequence of consecutive transformations where the product of the first reaction becomes the substrate for the next, allowing for the efficient and controlled construction of complex molecules. mdpi.comcwi.nl The biosynthesis of the Minabeolide skeleton is believed to proceed through such a cascade, involving a series of oxidative reactions and rearrangements.

The first committed step in the withanolide biosynthetic pathway, downstream of 24-methylenecholesterol, is catalyzed by the enzyme sterol Δ24-isomerase (24ISO) . pnas.orgbiorxiv.org This enzyme facilitates the isomerization of 24-methylenecholesterol to produce 24-methyldesmosterol , an intermediate with a key structural feature—a Δ²⁴(²⁵) double bond—commonly found in withanolides. pnas.org This isomerization is a pivotal step that directs the metabolic flow specifically towards withanolide formation. capes.gov.brbiorxiv.org

Following the formation of 24-methyldesmosterol, the pathway leading to the final Minabeolide structure is thought to involve a series of largely uncharacterized enzymatic steps. biorxiv.org These biotransformations are predicted to include:

Hydroxylations: Cytochrome P450 monooxygenases are likely responsible for introducing hydroxyl groups at various positions on the sterol backbone and side chain.

Epoxidations: The formation of epoxide rings, such as the 5β,6β-epoxide conserved in several withanolides, is a key modification believed to occur along the pathway.

Lactone Formation: A defining feature of withanolides is the steroidal lactone ring. This is formed through oxidative cleavage and subsequent cyclization of the sterol side chain.

Rearrangements and Further Oxidations: Additional enzymatic modifications would then tailor the molecule to its final, specific structure, such as that of Minabeolide 5.

The precise sequence and the enzymes catalyzing these transformations to create the unique Minabeolide skeleton remain an active area of research.

Genetic Determinants and Gene Cluster Analysis for Minabeolide Production

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). mdpi.com The analysis of these clusters is a powerful tool for discovering and characterizing biosynthetic pathways. researchgate.netbioinformatics.nl

Recent research in withanolide-producing plants, such as those in the Solanaceae family, has led to the identification of conserved gene clusters associated with withanolide biosynthesis. biorxiv.org While the full BGC for this compound has not been delineated, the discovery of a withanolide-related BGC provides a roadmap for identifying the "missing" genes in the pathway. biorxiv.org

So far, only the gene for 24ISO , the enzyme for the committing step, has been functionally characterized. biorxiv.org The identified gene clusters contain candidates for the other enzymes in the pathway, including various cytochrome P450s and other oxidoreductases, which are currently under investigation. mdpi.com The analysis of these gene clusters, comparing the genomes of withanolide-producing and non-producing species, is crucial for pinpointing the specific genetic determinants required for the synthesis of complex withanolides like this compound. biorxiv.orgbiorxiv.org

Chemoenzymatic Investigations into Biosynthetic Steps

Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis, is a valuable strategy for elucidating and validating biosynthetic pathways. rsc.orgunimi.it This approach allows researchers to overcome the challenges of working with complex, multi-step natural pathways by breaking them down into manageable parts. rug.nlmdpi.com

In the context of this compound biosynthesis, chemoenzymatic investigations can be employed to:

Synthesize Proposed Intermediates: Chemical synthesis can provide access to hypothesized, but difficult to isolate, intermediates in the biosynthetic pathway.

Test Enzyme Function: These synthetic intermediates can then be used as substrates in assays with candidate enzymes (identified from gene clusters) to confirm their specific catalytic function. nih.gov

Explore Biocatalytic Potential: By combining chemical steps with enzymatic transformations, researchers can develop novel routes to produce Minabeolides or their analogs, which can be used for further study. nih.gov

For example, a proposed hydroxylase enzyme could be expressed in a microbial host, and a chemically synthesized precursor could be fed to the culture to see if the expected hydroxylated product is formed. This synergistic approach is essential for piecing together the intricate puzzle of this compound biosynthesis, moving from genetic information to confirmed biochemical function. nih.gov

Biological Activities of Minabeolide 5: Preclinical Mechanistic Investigations

Anti-inflammatory Activity of Minabeolide 5

This compound has demonstrated notable anti-inflammatory activity in preclinical studies. ebi.ac.ukresearchgate.net This activity is primarily attributed to its ability to modulate key inflammatory pathways.

Inhibition of Pro-inflammatory Mediators: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression Modulation

A key mechanism underlying the anti-inflammatory effects of this compound is its capacity to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nais.net.cnresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was found to significantly inhibit the accumulation of both iNOS and COX-2 proteins. nais.net.cnmdpi.com The overproduction of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 are critical events in the inflammatory cascade. By downregulating the expression of these enzymes, this compound effectively reduces the levels of these pro-inflammatory mediators. researchgate.netmedchemexpress.com

Cellular and Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory action of this compound is rooted in its ability to interfere with specific cellular and molecular signaling pathways that drive inflammation. nih.govmdpi.com While the precise and complete molecular targets are still under investigation, the inhibition of iNOS and COX-2 expression suggests an upstream effect on transcription factors such as nuclear factor-kappa B (NF-κB). medchemexpress.comnih.gov NF-κB is a pivotal regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. nih.govfrontiersin.org The modulation of such pathways is a common mechanism for many anti-inflammatory compounds. mdpi.commdpi.com

In vitro Models for Evaluating Anti-inflammatory Efficacy

The anti-inflammatory properties of this compound have been primarily assessed using established in vitro models. iivs.orgresearchgate.netaccscience.com A widely used model is the murine macrophage cell line, RAW264.7. nais.net.cnmdpi.com These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by producing high levels of NO, prostaglandins, and pro-inflammatory cytokines. frontiersin.org The ability of this compound to counteract these effects in LPS-stimulated RAW264.7 cells provides a reliable measure of its anti-inflammatory potential. nais.net.cnmdpi.com Reconstructed human epidermal models and other cell-based assays are also valuable tools for evaluating the topical anti-inflammatory effects of compounds. iivs.orgmdpi.com

Antineoplastic and Cytotoxic Activity of this compound

In addition to its anti-inflammatory properties, this compound has exhibited promising antineoplastic and cytotoxic activities against specific cancer cell lines. researchgate.netebi.ac.uk

Cytotoxicity in Specific Cancer Cell Lines (e.g., Hep G2)

This compound has demonstrated inhibitory activity against the proliferation of certain cancer cell lines. researchgate.net Notably, it has shown cytotoxicity towards the human hepatocellular carcinoma cell line, Hep G2. researchgate.net The evaluation of cytotoxicity in cancer cell lines like Hep G2 is a standard initial step in the screening of potential anticancer agents. mdpi.comd-nb.infonih.govnih.gov The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter used to quantify cytotoxicity.

Modulatory Effects on Cellular Proliferation and Cell Cycle Progression

The cytotoxic effects of this compound are likely linked to its ability to modulate cellular proliferation and cell cycle progression. mdpi.comnih.govbdbiosciences.com While specific studies detailing the precise effects of this compound on the cell cycle are not extensively available, many cytotoxic compounds exert their effects by inducing cell cycle arrest at various checkpoints (e.g., G1, S, or G2/M phases) or by triggering apoptosis (programmed cell death). nih.govijbs.com This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating. mdpi.comnih.gov

Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways

The specific mechanisms by which this compound induces apoptosis and the programmed cell death pathways it may activate have not been detailed in the currently available scientific literature. Research on related compounds, such as nimbolide (B1678885), has shown induction of apoptosis through both intrinsic and extrinsic pathways. nih.gov This involves the modulation of pro-apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and caspases. nih.govnih.gov For instance, nimbolide has been observed to trigger the cleavage of pro-caspase-8 and pro-caspase-3, leading to apoptosis. nih.gov However, it is important to note that these findings pertain to nimbolide, and similar mechanistic studies on this compound have not been reported.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. bio-rad-antibodies.com The extrinsic pathway is activated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. bio-rad-antibodies.com The intrinsic pathway is triggered by cellular stress, resulting in mitochondrial permeability changes and the activation of caspase-9. bio-rad-antibodies.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.gov While these are general mechanisms of apoptosis, their specific involvement in this compound-induced cell death remains to be investigated.

Influence on Tumor Cell Invasion and Angiogenesis Pathways

There is currently no specific information available in the scientific literature regarding the influence of this compound on tumor cell invasion and angiogenesis pathways.

Tumor cell invasion is a critical step in cancer metastasis, allowing cancer cells to break away from the primary tumor and spread to other parts of the body. nih.gov This process is often driven by an acidic tumor microenvironment. nih.gov Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth, providing the necessary nutrients and oxygen for the tumor to expand. clevelandclinic.orgamegroups.org Tumors can release chemical signals, such as vascular endothelial growth factor (VEGF), to stimulate this process. clevelandclinic.org The inhibition of these pathways is a key strategy in cancer therapy. While some natural compounds have been shown to inhibit these processes, the specific effects of this compound have not been documented.

Identification of Molecular Targets and Signaling Pathways

Direct molecular targets and specific signaling pathways modulated by this compound have not been explicitly identified in published research. However, studies on related withanolides and other natural compounds provide insights into potential pathways that could be affected. For example, nimbolide, a limonoid triterpene, has been shown to target multiple signaling pathways involved in cancer progression. nih.gov

These pathways include:

NF-κB (Nuclear Factor kappa B): Nimbolide can inhibit NF-κB activation, which is crucial for tumor cell survival and proliferation. medchemexpress.com

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This is a key survival pathway in many cancers, and its inhibition is a target for various anticancer agents. nih.gov

MAPK (Mitogen-activated protein kinase) pathways (including ERK, JNK): These pathways are involved in cell proliferation, differentiation, and apoptosis. nih.gov

Wnt/β-catenin: This pathway is implicated in cell fate determination, proliferation, and migration. nih.gov

It is important to emphasize that these are the molecular targets of nimbolide, and further research is required to determine if this compound acts on these or other signaling pathways.

In vitro Models for Antiproliferative Efficacy Assessment

The antiproliferative efficacy of this compound and its analogues has been evaluated using various in vitro models, primarily through cytotoxicity assays against a panel of human cancer cell lines.

Notably, Minabeolide-1, a closely related compound isolated alongside this compound, demonstrated selective cytotoxic activity against HepG2 (human liver cancer) cells with an IC₅₀ value of 5.2 µM. mdpi.commdpi.com Paraminabeolide A, another related withanolide, also showed cytotoxicity towards HepG2 cells with an IC₅₀ of 8.0 µM. mdpi.commdpi.com The antiproliferative activity of withanolides, in general, has been assessed against a wide array of cancer cell lines. researchgate.net

Below is a table summarizing the in vitro models used to assess the antiproliferative activity of compounds isolated along with this compound.

| Compound | Cell Line | Cell Type | Assay Type | Result (IC₅₀) | Reference |

| Minabeolide-1 | HepG2 | Human Liver Cancer | Cytotoxicity Assay | 5.2 µM | mdpi.commdpi.com |

| Paraminabeolide A | HepG2 | Human Liver Cancer | Cytotoxicity Assay | 8.0 µM | mdpi.commdpi.com |

| Paraminabeolide B | MDA-MB-231 | Human Breast Cancer | Cytotoxicity Assay | 19.3 µM | mdpi.com |

| MCF-7 | Human Breast Cancer | Cytotoxicity Assay | 14.9 µM | mdpi.com |

These in vitro models are crucial for the initial screening and characterization of the anticancer potential of novel compounds like the minabeolides.

Investigation of Other Potential Biological Activities for this compound Analogues

Antioxidant Mechanisms and Radical Scavenging Properties

There is no specific information currently available in the scientific literature regarding the antioxidant mechanisms and radical scavenging properties of this compound analogues.

Generally, the antioxidant activity of natural compounds, such as flavonoids and phenolic compounds, is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. mdpi.comnih.gov The structure of a compound, particularly the number and position of hydroxyl groups, plays a significant role in its antioxidant capacity. mdpi.com Various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are used to evaluate these properties. nih.gov While some natural compounds and their synthetic analogues have demonstrated potent antioxidant effects, specific studies on this compound analogues are lacking. mdpi.comnih.govscielo.org.co

Antimicrobial Spectrum and Mode of Action

Specific studies on the antimicrobial spectrum and mode of action of this compound analogues are not available in the current body of scientific literature.

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant pathogens. d-nb.info Natural products are a rich source of novel antimicrobial compounds. mdpi.comfrontiersin.org The antimicrobial activity of compounds is typically assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi. mdpi.com The mode of action can involve various mechanisms, such as disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. d-nb.info While numerous natural product analogues have been investigated for their antimicrobial properties, the potential of this compound analogues in this area remains an unexplored field of research. d-nb.infofrontiersin.org

Immunomodulatory Effects on Immune Cell Function

Preclinical in vitro studies have begun to shed light on the immunomodulatory properties of this compound, primarily focusing on its anti-inflammatory effects on macrophage function. Macrophages are critical cells of the innate immune system that play a central role in initiating and resolving inflammation. The investigation into this compound's activity has centered on its ability to modulate key inflammatory mediators in response to stimuli.

Research has demonstrated that this compound exhibits anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in murine macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS). mdpi.compsu.edu LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, which are synthesized by iNOS and COX-2, respectively.

In one key study, this compound was shown to potently reduce the protein levels of iNOS. nih.gov At a concentration of 10 µM, it decreased the expression of iNOS to less than 10% in LPS-stimulated RAW264.7 macrophage cells. nih.gov This significant reduction in iNOS protein expression suggests a strong potential for this compound to control inflammatory processes driven by excessive nitric oxide production. nih.gov The evaluation of its effect on COX-2 expression is also a common method for determining the anti-inflammatory potential of natural products. mdpi.com

The primary mechanism investigated for this compound's immunomodulatory action is the downregulation of pro-inflammatory enzymes within macrophages. mdpi.comnih.gov These findings indicate that this compound can influence immune cell function by targeting specific inflammatory pathways.

The following table summarizes the reported in vitro anti-inflammatory activity of this compound on macrophage cells.

Table 1: In Vitro Immunomodulatory Effects of this compound on Macrophages

| Cell Line | Stimulant | Target | Concentration | Observed Effect | Reference |

| RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | iNOS Protein | 10 µM | Potent reduction in protein levels to <10% | nih.gov |

| RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | iNOS Expression | 10 µM | Reduction in LPS-induced expression | psu.edu |

| RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | COX-2 Expression | Not Specified | Evaluated for inhibition | mdpi.compsu.edu |

Synthetic and Semisynthetic Approaches to Minabeolide 5 and Its Analogues

Methodological Challenges in the Total Synthesis of the Complex Withanolide Core Skeleton

The total synthesis of withanolides, which would be necessary for producing Minabeolide 5 from simple starting materials, is hampered by several intrinsic structural features. These molecules are C-28 steroids built on an ergostane (B1235598) framework, characterized by a high degree of polyoxygenation and a distinctive δ-lactone or γ-lactone in the side chain. nih.govnih.gov The complexity of these natural products makes their chemical synthesis intricate and often economically unviable due to low yields and high costs. nih.govfrontiersin.org

Key synthetic challenges include:

Construction of the A/B Ring System : Many bioactive withanolides possess a highly oxidized and variable A/B ring structure, such as the α,β-unsaturated ketone system found in many potent examples. nih.govnih.gov The creation of these features in a controlled manner is a significant hurdle.

Stereochemical Control : The withanolide skeleton is rich in chiral centers. A critical challenge is controlling the relative stereochemistry throughout the molecule, particularly the vicinal C20(S)-C22(R) configuration required for the formation of the δ-lactone side chain. nih.gov

Late-Stage Functionalization : The introduction of oxygen functionality at unactivated positions of the carbocyclic skeleton and side chain is a hallmark of withanolides. nih.gov Site- and stereoselective installation of hydroxyl groups, for example at C17 or C27, often requires lengthy synthetic sequences or the development of novel late-stage oxidation methods. nih.govchemrxiv.org A bioinspired photooxygenation-allylic hydroperoxide rearrangement sequence has been developed as one innovative solution to this problem. nih.govmoffitt.org

Scalability : Given the interest in the biological activities of withanolides, a major challenge is developing synthetic routes that are scalable, allowing for the production of gram-scale quantities needed for extensive biological research and medicinal chemistry programs. nih.govchemrxiv.org

Table 1: Summary of Key Challenges in Withanolide Total Synthesis

| Challenge | Description | Relevant Positions | References |

|---|---|---|---|

| A/B Ring Construction | Building the highly oxidized and varied carbocyclic rings A and B. | C-1, C-2, C-3, C-4, C-5, C-6 | nih.govnih.gov |

| Stereochemistry | Precise control of multiple chiral centers, especially in the side chain. | C-20, C-22 | nih.govfrontiersin.org |

| Lactone Formation | Constructing the characteristic δ-lactone or γ-lactone side chain. | C-22, C-26 | nih.govfrontiersin.org |

| Selective Oxidation | Introducing hydroxyl groups at specific, often unactivated, carbon atoms. | C-17, C-27 | nih.govchemrxiv.org |

Semisynthesis Strategies from Readily Available Natural Withanolides for Structural Diversification

Given the difficulties of total synthesis, semisynthesis has emerged as a practical and powerful strategy for generating diverse withanolide analogues. chemrxiv.org This approach leverages the relative abundance of certain withanolides isolated from natural sources, such as plants of the Solanaceae family (e.g., Withania somnifera), and uses them as advanced starting materials. google.comrsc.org This circumvents the need for a lengthy de novo synthesis of the core skeleton, allowing researchers to focus on introducing structural diversity through targeted chemical modifications. chemrxiv.org

Strategies for semisynthesis often involve:

Isolation of Precursors : Abundant withanolides like Withaferin A or Withanolide A are isolated from plant material to serve as chemical scaffolds. rsc.orgacs.org

Chemical and Microbial Transformations : Isolated natural products are subjected to various chemical reactions or microbial biotransformations to create novel derivatives. acs.orgmdpi.com For example, studies on Withanolide A have shown that the A-ring is particularly susceptible to chemical modification, allowing for the creation of derivatives through reactions like regioselective reduction. rsc.org

Divergent Synthesis : A key intermediate, obtained either through isolation or a short, scalable synthesis, can be used to produce a wide range of analogues through late-stage functionalization, providing access to compounds that are rare or inaccessible from natural sources. nih.govchemrxiv.org

The semisynthetic production of withanolides provides a crucial link between naturally available compounds and the diverse structures needed for thorough biological screening and drug discovery efforts. google.com

Chemical Derivatization and Functionalization for Modulating Biological Activity and Specificity

Chemical derivatization of the withanolide scaffold is a key method for fine-tuning biological activity and exploring structure-activity relationships (SAR). acs.org By modifying the functional groups present on the natural product, chemists can alter properties like lipophilicity, cell permeability, and target engagement, which can lead to enhanced potency or selectivity. nih.gov

Common derivatization techniques include:

Acetylation : The hydroxyl groups on the withanolide skeleton are common targets for acetylation. This modification can increase the compound's lipophilicity, potentially enhancing cell permeability and cytotoxic potency. acs.orgnih.gov For example, acetylated analogues of withalongolide A were found to be considerably more cytotoxic than the parent compound. nih.gov

Oxidation and Reduction : The oxidation state of various positions can be altered. For instance, the conversion of a hydroxyl group at C-4 to a ketone was shown to reduce antiproliferative activity. mdpi.com

Epoxide and Enone Modification : The 5β,6β-epoxide in ring B and the α,β-unsaturated ketone in ring A are considered key pharmacophores for the cytotoxic activity of many withanolides. nih.govresearchgate.net Reactions that open or modify the epoxide ring or alter the enone system are used to probe their importance and create analogues with different activity profiles. mdpi.comnih.gov

These functionalization studies have demonstrated that the withanolide scaffold can be modified to selectively enhance one biological effect over another, such as separating cytoprotective heat-shock-inducing activity from general cytotoxicity. acs.org This allows for the development of natural product-inspired compounds with more specific mechanisms of action.

Ecological Role and Chemo Ecological Significance of Minabeolide 5

Defensive Role in Marine Organisms Against Predation and Biofouling

Sessile marine organisms like soft corals are unable to flee from threats, and many lack physical defensive structures, making chemical defenses essential for their survival. wikipedia.org These organisms produce a vast arsenal (B13267) of secondary metabolites to deter predators, prevent infection, and compete for space. nih.govmdpi.com The documented bioactivities of Minabeolide 5 provide strong evidence for its function as a chemical defense agent.

Defense Against Predation: The primary defense mechanism of many soft corals against predation is the production of toxic or unpalatable chemical compounds. mdpi.com Predators that consume these corals may suffer adverse effects, leading them to avoid the coral in the future. The significant cytotoxicity exhibited by withanolides, the class of compounds to which this compound belongs, supports this defensive role. nih.govnih.govmdpi.com While direct studies of this compound deterring specific predators have not been published, its demonstrated ability to kill cells (cytotoxicity) in laboratory assays is a strong indicator of its potential toxicity to predators. nih.govnih.gov This antinutritive or toxic property would serve to protect the soft coral from being consumed by corallivorous fishes and other marine predators. plos.org

Defense Against Biofouling: Biofouling, the settlement and growth of unwanted organisms like barnacles, algae, and microbes on a surface, is a major challenge for sessile marine life. nih.gov Heavy fouling can smother an organism, block access to light and nutrients, and increase susceptibility to disease. nih.gov Soft corals are known to produce compounds that inhibit the settlement and growth of fouling organisms. nih.govmdpi.com Natural products with cytotoxic properties, such as this compound, are often effective antifouling agents because they can prevent the larval settlement or kill the early life stages of potential foulers. Although specific antifouling assays on this compound are not documented in the reviewed literature, the general role of soft coral secondary metabolites in preventing epibiont colonization suggests that this is a probable function for the compound. nih.govunigoa.ac.in

Inter-species Chemical Signaling and Allelopathic Interactions in Coral Reef Ecosystems

In the crowded and competitive environment of a coral reef, chemical communication and warfare are rampant. plos.orgfrontiersin.org Organisms use chemical cues, or allelochemicals, to mediate interactions, defend territory, and inhibit the growth of competitors. frontiersin.orgresearchgate.net This phenomenon, known as allelopathy, is a critical factor in structuring coral reef communities. plos.orgnsf.gov

The potent cytotoxicity of this compound strongly suggests it may function as an allelopathic agent for the soft coral Paraminabea acronocephala. nih.govmdpi.com By releasing this and other bioactive compounds, the soft coral can prevent encroachment from other sessile organisms, such as hard corals, other soft corals, or seaweeds. plos.orgfrontiersin.org Contact-mediated delivery of such lipid-soluble toxins can cause tissue damage, bleaching, and death in competing corals, allowing the producing organism to maintain its living space. nsf.govindiaenvironmentportal.org.in While direct experimental evidence of this compound's role in specific competitive interactions on the reef is not yet available, its chemical properties are consistent with compounds known to be involved in such allelopathic stand-offs. frontiersin.orgnsf.gov The release of such potent compounds into the immediate vicinity could create a protective chemical halo, effectively deterring the settlement of competitors' larvae and inhibiting the growth of adjacent rivals.

Biogeographical Distribution and Environmental Factors Influencing Minabeolide Production

Biogeographical Distribution: The known distribution of this compound is based on the locations where its source organisms have been collected. It was first reported from a soft coral of the genus Minabea found in Truk Lagoon (now Chuuk Lagoon) in the Federated States of Micronesia. nih.govmdpi.com More recently, this compound has been consistently isolated from the soft coral Paraminabea acronocephala, collected from the waters of Formosa (Taiwan). nih.govresearchgate.netnih.govresearchgate.net This suggests that the compound, and its producing organisms, are found in the tropical coral reef ecosystems of the Indo-Pacific region.

| Finding | Organism | Location |

| Initial Isolation | Minabea sp. | Truk Lagoon |

| Subsequent Isolations | Paraminabea acronocephala | Formosa (Taiwan) |

Future Research Directions and Translational Perspectives for Minabeolide 5

Advanced Mechanistic Elucidation of Biological Activities through Multi-Omics Approaches

To move beyond the current understanding of Minabeolide 5's bioactivity, a comprehensive, systems-level investigation is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to achieve a holistic view of the compound's mechanism of action. hilarispublisher.comnih.govresearcher.life Such methods are increasingly vital in natural product research for identifying molecular targets and understanding the complex biological responses to a given compound. researchgate.net

An integrated multi-omics study on this compound could involve:

Transcriptomics: Using techniques like RNA-sequencing to analyze how this compound alters gene expression in relevant cell lines (e.g., immune cells for inflammation studies). This can reveal the modulation of entire signaling pathways and regulatory networks. researchgate.net

Proteomics: Employing methods such as mass spectrometry-based proteomics to identify changes in protein abundance and post-translational modifications. This can directly help in pinpointing protein targets that bind to or are affected by this compound. hilarispublisher.comresearchgate.net

Metabolomics: Assessing global changes in the cellular metabolome to understand how the compound impacts metabolic pathways, which are often dysregulated in diseases like cancer and inflammation. hilarispublisher.comfrontiersin.org

By combining these data layers, researchers can build comprehensive models of the compound's effects, correlating genetic changes with protein expression and metabolic output to uncover novel mechanisms and validate therapeutic hypotheses. hilarispublisher.comfrontiersin.org

Exploration of Novel Molecular Targets and Therapeutic Pathways

Initial studies have shown that minabeolides can inhibit the expression of pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net As this compound is a withanolide, its potential targets can be inferred from the broader class of these compounds, which are known to modulate key signaling pathways involved in inflammation and cancer. biomedres.usbiomedres.us

Future research should focus on identifying and validating the specific molecular targets of this compound. Key pathways of interest include:

NF-κB and STAT3 Signaling: These transcription factors are central regulators of inflammation, immunity, and cell proliferation. biomedres.usbiomedres.us Many withanolides exert their anti-inflammatory and anti-cancer effects by inhibiting these pathways. biomedres.usfrontiersin.org Investigating the effect of this compound on the activation and interaction of NF-κB and STAT3 is a critical next step. biomedres.us

Kinase Pathways: Withanolides have been shown to target various protein kinases that are pivotal in inflammatory and cancer signaling, such as the PI3K/Akt/mTOR and JAK/STAT pathways. mdpi.commdpi.com Screening this compound against a panel of kinases could reveal novel targets.

Apoptosis Pathways: In the context of potential anti-cancer activity, exploring whether this compound can induce programmed cell death (apoptosis) through intrinsic or extrinsic pathways is a promising avenue. mdpi.comnih.gov

Validating these targets using techniques like CRISPR-based gene knockout or thermal proteome profiling can confirm the direct interactions and functional consequences of the compound's activity.

Chemoinformatics and Computational Modeling for Rational Design and Lead Optimization

While this compound is a promising natural lead, its properties may not be optimal for therapeutic development. Chemoinformatics and computational modeling provide essential tools for the rational design and optimization of this natural product scaffold. mdpi.comnih.gov These in silico methods accelerate the drug discovery process by predicting molecular properties and guiding synthetic modifications to enhance efficacy, selectivity, and pharmacokinetic profiles. mdpi.combohrium.comeurekaselect.com

Key computational strategies applicable to this compound include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of this compound analogs can help identify the key structural features (pharmacophores) responsible for its biological activity. mdpi.com This knowledge guides the design of new derivatives with improved potency.

Molecular Docking: If a specific protein target is identified (as per section 9.2), molecular docking simulations can be used to predict the binding mode and affinity of this compound to its target. mdpi.com This allows for virtual screening of modified structures to find those with better binding interactions.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This early-stage assessment helps in optimizing the molecule to possess more drug-like properties and minimize the risk of failure in later clinical stages. nih.gov

These computational approaches facilitate a more targeted and efficient lead optimization process, reducing the reliance on extensive and time-consuming laboratory synthesis and screening. nih.goveurekaselect.com

Development of Sustainable and Scalable Production Strategies for Minabeolides

A major bottleneck for the development of marine natural products is the limited and often unsustainable supply from their natural sources. nih.govvliz.be Wild harvesting of soft corals is not environmentally or economically viable for large-scale production. Therefore, developing sustainable and scalable production strategies is paramount for the future of minabeolides as potential drugs.

Promising strategies for this compound production include:

Aquaculture: The cultivation of soft corals in controlled environments has emerged as a viable option to produce the necessary biomass for drug discovery and development without depleting natural populations. vliz.benih.gov Successful aquaculture of several soft coral species has already been achieved, providing a consistent and sustainable source of metabolites. mdpi.compsu.eduresearchgate.net

Fermentation of Symbiotic Microorganisms: Many bioactive compounds found in marine invertebrates like corals are believed to be produced by their associated microorganisms. nih.govvliz.becesam-la.pt Isolating and culturing these microbial symbionts in large-scale fermenters offers a highly scalable and sustainable method for producing minabeolides.

Metabolic Engineering and Synthetic Biology: Advances in synthetic biology allow for the heterologous expression of biosynthetic pathways in easily culturable hosts like yeast (Saccharomyces cerevisiae) or bacteria (E. coli). nih.govnih.gov By identifying the genes responsible for withanolide biosynthesis and transferring them into a microbial chassis, it may be possible to produce this compound or its precursors through fermentation. researcher.lifefrontiersin.org This approach offers precise control over production and the potential to engineer novel analogs. nih.govmdpi.com

These advanced production methods are crucial for overcoming the supply challenge and enabling the extensive preclinical and clinical studies required for drug development.

Table of Future Research Approaches for this compound

| Research Area | Approach | Objective | Supporting Technologies |

|---|---|---|---|

| Mechanistic Elucidation | Multi-Omics Integration | To obtain a holistic understanding of the molecular mechanisms and cellular pathways affected by this compound. hilarispublisher.comresearcher.life | RNA-Seq, Mass Spectrometry (Proteomics/Metabolomics), Bioinformatics hilarispublisher.comfrontiersin.org |

| Target Discovery | Pathway Analysis & Validation | To identify and confirm novel molecular targets and therapeutic pathways, such as NF-κB, STAT3, and various kinases. biomedres.usmdpi.com | Kinase Screening, CRISPR Gene Editing, Thermal Proteome Profiling |

| Lead Optimization | Chemoinformatics & Modeling | To rationally design and optimize the structure of this compound for improved potency, selectivity, and ADMET properties. mdpi.comnih.gov | QSAR, Molecular Docking, In Silico ADMET Prediction mdpi.com |

| Sustainable Production | Biotechnological Strategies | To develop a reliable, scalable, and environmentally sustainable supply of this compound for further development. | Soft Coral Aquaculture, Microbial Fermentation, Metabolic Engineering vliz.benih.govnih.gov |

Q & A

Q. What experimental techniques are critical for identifying and characterizing Minabeolide 5?

To confirm the structural identity and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For elucidating carbon-hydrogen frameworks and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns.

- X-ray Crystallography : For absolute stereochemical determination if crystalline derivatives are obtainable.

- Chromatographic Purity Analysis (HPLC/GC-MS): To assess compound homogeneity .

Note: Cross-validate results with synthetic standards or previously reported data to resolve ambiguities.

Q. How should researchers design bioactivity assays for this compound to ensure reproducibility?

- Dose-Response Experiments : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC50/EC50 values.

- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) to normalize baseline activity.

- Replicate Trials : Perform triplicate measurements across independent experiments to account for biological variability.

- Assay Validation : Confirm target specificity using knockdown/knockout models or competitive binding assays .

Q. What are the best practices for synthesizing this compound in laboratory settings?

- Route Selection : Prioritize convergent synthesis to minimize step count and improve yield.

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis for critical stereocenters.

- Scalability : Optimize solvent systems (e.g., switch to green solvents like ethanol/water mixtures) and purification methods (e.g., flash chromatography vs. recrystallization) early in development .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Meta-Analysis Framework : Systematically compare experimental variables such as cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), and compound stability.

- Statistical Reconciliation : Apply multivariate regression to identify confounding factors (e.g., solvent effects, endotoxin contamination).

- Mechanistic Follow-Up : Use CRISPR-Cas9 gene editing to validate target engagement in isogenic cell models .

Q. What methodologies are recommended for studying this compound’s structure-activity relationships (SAR)?

- Fragment-Based Design : Synthesize analogs with systematic modifications (e.g., hydroxyl group methylation, side-chain truncation).

- Computational Docking : Pair with molecular dynamics simulations to predict binding affinities and conformational flexibility.

- In Vivo Validation : Test top candidates in disease-relevant animal models (e.g., xenografts for anticancer activity) to correlate SAR with pharmacokinetic profiles .

Q. How should stability and degradation pathways of this compound be investigated under physiological conditions?

- Forced Degradation Studies : Expose the compound to stress conditions (light, heat, pH extremes) and monitor degradation via LC-MS.

- Metabolite Profiling : Use hepatic microsomes or plasma enzymes to identify primary metabolites and reactive intermediates.

- Stability-Indicating Assays : Develop validated HPLC methods to quantify intact compound vs. degradation products .

Q. What advanced statistical models are suitable for analyzing omics data linked to this compound’s mechanism of action?

- Network Pharmacology : Integrate transcriptomic/proteomic datasets to map signaling pathways and off-target effects.

- Machine Learning : Train classifiers on high-content screening data to predict synergistic drug combinations.

- Bayesian Inference : Model dose-response heterogeneity across patient-derived cell lines to identify biomarker-driven subgroups .

Q. How can enantioselective synthesis of this compound be optimized for industrial-grade purity?

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation or epoxidation reactions.

- Kinetic Resolution : Employ enzymatic or chemical methods to separate racemic mixtures.

- Continuous Flow Systems : Implement microreactors to enhance stereochemical control and reduce side reactions .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, equipment calibration dates) in supplemental materials .

- Data Contradiction Analysis : Use platforms like IPA or STRING for pathway enrichment analysis to contextualize divergent results .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including IRB/IACUC approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.